![molecular formula C11H13ClN2O2 B2493910 Acetic acid, chloro[(3-methylphenyl)hydrazono]-, ethyl ester CAS No. 35229-96-0](/img/structure/B2493910.png)

Acetic acid, chloro[(3-methylphenyl)hydrazono]-, ethyl ester

Übersicht

Beschreibung

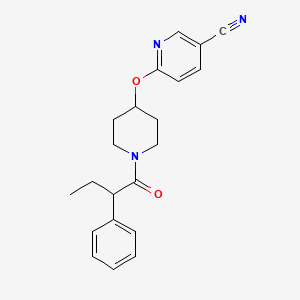

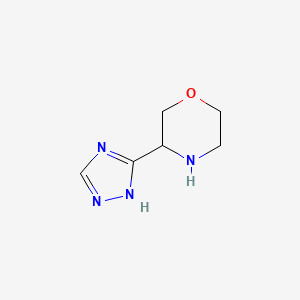

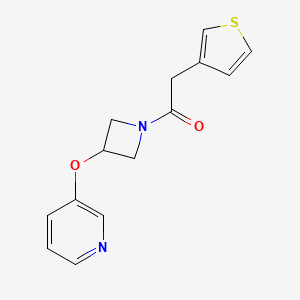

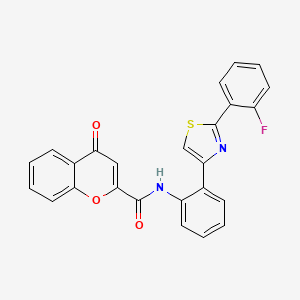

Acetic acid, chloro[(3-methylphenyl)hydrazono]-, ethyl ester is a useful research compound. Its molecular formula is C11H13ClN2O2 and its molecular weight is 240.69. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Stability and Degradation

Stability of Anticancer Agents The stability and degradation of derivatives of acetic acid, chloro[(3-methylphenyl)hydrazono]-, ethyl ester, particularly in the context of anticancer agents, have been a subject of research. For instance, the stability and mechanism of degradation of selected derivatives were studied, focusing on the structural features contributing to their aqueous instability and the possibility of stabilizing these agents through prodrug derivatization. It was found that certain modifications, such as ethyl ester derivatization, could lead to rapid degradation via specific mechanisms like unimolecular elimination. The study highlighted the impact of electron delocalization and the significance of substituents on the benzene ring on the stability of these compounds (Pretzer & Repta, 1987).

Chemical Reactions and Synthesis

Formation of Nicotinates and Pyrido Cinnolines In another study, this compound was involved in condensation reactions with other compounds, leading to the formation of various derivatives. For example, one compound underwent condensation with ethyl cyanoacetate in acetic acid, yielding different derivatives depending on the reaction conditions. Such reactions are crucial for synthesizing compounds with potential pharmacological applications and provide insights into the reactivity of these esters under different conditions (Al-Mousawi & El-Apasery, 2012).

Biological Activities

Antimicrobial and Antifungal Activities A study investigated the azo-hydrazone tautomerism and antimicrobial activity of new substituted imidazolines and perimidines derived from this compound. The synthesized compounds were evaluated for their antibacterial and antifungal activities, revealing that some demonstrated excellent activities. This research underscores the potential of these compounds in therapeutic applications and the importance of structural features in their biological activities (Farghaly, Abdallah & Aziza, 2014).

Agricultural Applications

Elongation and Root Formation in Plants Research on 4-Chloroindole-3-acetic acid and its esters, closely related to this compound, showed significant elongation activity toward Avena coleoptiles and affected the growth of Chinese cabbage hypocotyls and black gram seedlings. Such compounds were found to induce swelling and formation of numerous lateral roots, even at low concentrations. This indicates the potential use of these compounds in enhancing plant growth and productivity, offering valuable insights for agricultural applications (Katayama, 2000).

Wirkmechanismus

The compound also contains a hydrazone group, which is a type of organic compound that results from the condensation of a hydrazine with a ketone or aldehyde . Hydrazone derivatives have been found to exhibit a wide range of biological activities, including antiviral, anti-inflammatory, and anticancer properties .

The compound’s action could potentially be influenced by various environmental factors such as pH, temperature, and the presence of other compounds that could react with it. For example, esters can undergo hydrolysis in the presence of water and a catalyst, reverting back to their constituent alcohol and carboxylic acid .

Eigenschaften

IUPAC Name |

ethyl 2-chloro-2-[(3-methylphenyl)hydrazinylidene]acetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13ClN2O2/c1-3-16-11(15)10(12)14-13-9-6-4-5-8(2)7-9/h4-7,13H,3H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AQNDVZFJEOKUPX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(=NNC1=CC=CC(=C1)C)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13ClN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00394911 | |

| Record name | Acetic acid, chloro[(3-methylphenyl)hydrazono]-, ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00394911 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.68 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

35229-96-0 | |

| Record name | Ethyl 2-chloro-2-[2-(3-methylphenyl)hydrazinylidene]acetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=35229-96-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Acetic acid, chloro[(3-methylphenyl)hydrazono]-, ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00394911 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-oxo-6-[(pyrimidin-2-ylsulfanyl)methyl]-4H-pyran-3-yl 3,5-dimethoxybenzoate](/img/structure/B2493828.png)

![4-fluoro-N-[(2-methylphenyl)methyl]oxolan-3-amine](/img/structure/B2493830.png)

![1-[1,1'-Biphenyl]-4-yl-3-[(4-methylphenyl)sulfonyl]-1-propanone](/img/structure/B2493832.png)

![3-methyl-6-{5-[3-(1H-pyrazol-1-yl)benzoyl]-octahydropyrrolo[3,4-c]pyrrol-2-yl}pyridazine](/img/structure/B2493834.png)

![N-(2H-1,3-benzodioxol-5-yl)-2-{3-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridin-1-yl}acetamide](/img/structure/B2493835.png)

![1-(2-methoxyethyl)-4-phenyl-4,7-dihydrofuro[3,4-d]pyrimidine-2,5(1H,3H)-dione](/img/structure/B2493843.png)

![7-(3,4-dimethylbenzoyl)-5-[(4-methoxyphenyl)methyl]-2H,5H,8H-[1,3]dioxolo[4,5-g]quinolin-8-one](/img/structure/B2493846.png)

![Methyl [(4,6-dimethyl-3-nitropyridin-2-yl)oxy]acetate](/img/structure/B2493850.png)